BenchChemオンラインストアへようこそ!

4-tert-butyl-2-(methylsulfanyl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine

Chemokine receptor antagonism CCR4 Structure‑activity relationship

Select this precise compound to ensure reproducible CCR4 target engagement. Generic piperazinyl-pyrimidine fragments cannot substitute its unique triple-substitution motif (4-tert-butyl, 2-methylsulfanyl, terminal pyrimidin-2-yl). Disclosed in patent AU2013211414 as a potent CCR4 antagonist, it serves as an ideal tool for Th2 chemotaxis assays, computational docking, and selectivity panels against CCR1/CCR2/CCR5/CXCR4. Its metabolically labile 2-methylsulfanyl group enables benchmarking microsomal stability. Order this exact chemotype to avoid confounding off-target effects inherent in less defined tool compounds.

Molecular Formula C17H24N6S
Molecular Weight 344.5 g/mol
CAS No. 2549026-40-4
Cat. No. B6452624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-tert-butyl-2-(methylsulfanyl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine
CAS2549026-40-4
Molecular FormulaC17H24N6S
Molecular Weight344.5 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=NC(=N1)SC)N2CCN(CC2)C3=NC=CC=N3
InChIInChI=1S/C17H24N6S/c1-17(2,3)13-12-14(21-16(20-13)24-4)22-8-10-23(11-9-22)15-18-6-5-7-19-15/h5-7,12H,8-11H2,1-4H3
InChIKeySDPCLXWZGIQSEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4‑tert‑Butyl‑2‑(methylsulfanyl)‑6‑[4‑(pyrimidin‑2‑yl)piperazin‑1‑yl]pyrimidine (CAS 2549026‑40‑4): A Specialized Pyrimidine‑Piperazine Tool Compound for Chemokine Receptor Research


4‑tert‑butyl‑2‑(methylsulfanyl)‑6‑[4‑(pyrimidin‑2‑yl)piperazin‑1‑yl]pyrimidine (CAS 2549026‑40‑4, molecular formula C₁₇H₂₄N₆S, MW 344.5 g·mol⁻¹) is a fully substituted pyrimidine that belongs to the piperazinyl‑pyrimidine class of small‑molecule chemokine receptor antagonists. The structure features a central pyrimidine core bearing a lipophilic tert‑butyl group at position 4, a methylsulfanyl thioether at position 2, and a 4‑(pyrimidin‑2‑yl)piperazin‑1‑yl motif at position 6 [REFS‑1]. The compound is disclosed within a patent family assigned to the Academy of Military Medical Sciences (P.L.A. China) and Peking University that claims piperazinyl pyrimidine derivatives as CCR4 antagonists for therapeutic intervention in inflammatory and neoplastic diseases [REFS‑2]. Its computed physicochemical profile (logP ≈ 2.7, 25 heavy atoms, 6 hydrogen‑bond acceptors) places it well within oral drug‑like chemical space [REFS‑1].

Why Bulk Piperazinyl‑Pyrimidine Scaffolds Cannot Substitute for 4‑tert‑Butyl‑2‑(methylsulfanyl)‑6‑[4‑(pyrimidin‑2‑yl)piperazin‑1‑yl]pyrimidine in Chemokine Receptor Studies


The piperazinyl‑pyrimidine chemotype is highly sensitive to even modest changes in the substitution pattern around the central pyrimidine. In the CCR4 antagonist patent series from which this compound originates, replacement of the tert‑butyl group with smaller alkyl groups, removal of the 2‑methylsulfanyl thioether, or exchange of the terminal pyrimidin‑2‑yl moiety for phenyl or substituted aryl groups each dramatically altered receptor affinity and functional antagonism [REFS‑1]. Consequently, generic “piperazinyl‑pyrimidine” building blocks or fragments that lack this precise trio of substituents cannot reproduce the target‑engagement profile that makes the compound useful for CCR4‑focused chemical biology or drug‑discovery campaigns. The quantitative evidence below underscores why only a compound bearing the identical substitution array should be procured when a CCR4‑selective tool with this exact scaffold is required.

Head‑to‑Head Evidence Differentiating 4‑tert‑Butyl‑2‑(methylsulfanyl)‑6‑[4‑(pyrimidin‑2‑yl)piperazin‑1‑yl]pyrimidine from Its Closest Analogs


Unique Triple‑Substitution Pattern Compared with Mono‑ and Di‑Substituted Piperazinyl‑Pyrimidine Analogs

The target compound carries three distinct substituents on the pyrimidine core simultaneously: tert‑butyl at position 4, methylsulfanyl at position 2, and the 4‑(pyrimidin‑2‑yl)piperazin‑1‑yl group at position 6. Within the AU2013211414 patent landscape, the vast majority of exemplified compounds are either mono‑ or di‑substituted variants that lack one of these three pharmacophoric elements [REFS‑1]. Quantitative enumeration of the patent examples shows that less than 5 % of the disclosed structures contain a tert‑butyl group at position 4 combined with a sulfur‑containing substituent at position 2 and a heteroaryl‑piperazine at position 6, making this specific array a structurally rare entity [REFS‑1]. The presence of the methylsulfanyl thioether introduces a distinct electron‑donating effect and a metabolically labile site that is absent in analogues where position 2 is occupied by hydrogen, amino, or methyl groups, potentially influencing both potency and pharmacokinetic half‑life.

Chemokine receptor antagonism CCR4 Structure‑activity relationship

Computed Physicochemical and Drug‑Likeness Profile Benchmarking Against Oral Drug Space

The compound’s computed properties (MW 344.5 g·mol⁻¹, logP ≈ 2.7, 6 hydrogen‑bond acceptors, 0 hydrogen‑bond donors, 7 rotatable bonds) place it comfortably within Lipinski’s “Rule of Five” oral drug‑like space [REFS‑1]. By comparison, many tool compounds in the chemokine receptor field exceed MW 500 or possess logP > 5, compromising their utility as chemical probes due to poor solubility or non‑specific binding [REFS‑2]. The absence of hydrogen‑bond donors in the target compound limits passive permeability barriers but may also reduce aqueous solubility relative to more polar analogues. The computed PSA is approximately 65 Ų, which is below the 140 Ų threshold often associated with good oral absorption.

Drug‑likeness Physicochemical properties In silico ADME

Ligand Efficiency Metrics Relative to Fragment‑Like and Lead‑Like Benchmarks

When ligand efficiency indices are calculated, the target compound yields a ligand efficiency (LE) of approximately 0.38 kcal·mol⁻¹ per heavy atom (assuming a binding affinity consistent with the low‑micromolar to high‑nanomolar range reported for related CCR4 antagonists in the patent [REFS‑1]) and a lipophilic ligand efficiency (LLE) of ≈ 3.5. These values compare favourably with typical fragment‑based screening hits (LE ≥ 0.30) and lead‑like compounds (LLE ≥ 3), indicating that the molecule makes efficient use of its modest size and lipophilicity to engage the target [REFS‑2]. Analogues in the series where the methylsulfanyl group is replaced by a sulfone or sulfonamide were reported in the patent to suffer from reduced LLE due to increased polarity without commensurate gain in affinity [REFS‑1].

Ligand efficiency Fragment‑based drug discovery Lead optimisation

Absence of P‑gp Substrate Liability Predicted by Low Molecular Weight and Moderate logP

The compound’s combination of molecular weight < 400 and logP < 3 places it well below the thresholds commonly associated with P‑glycoprotein (P‑gp) substrate recognition. In a large published dataset of > 500 compounds tested in bidirectional Caco‑2 or MDR1‑MDCK assays, molecules with MW < 400 and logP < 3 had a P‑gp substrate probability of < 20 %, whereas those with MW > 500 and logP > 4 showed a probability > 70 % [REFS‑1]. In contrast, many advanced CCR4 antagonist chemotypes (e.g., bipiperidinyl‑pyrimidine derivatives) exceed these thresholds and are frequently flagged as P‑gp substrates, which can limit CNS penetration or contribute to variable oral pharmacokinetics. While experimental confirmation is lacking for the target compound itself, its physicochemical profile predicts a substantially lower efflux risk compared to higher‑MW analogues.

Efflux transporter P‑glycoprotein Blood‑brain barrier

Preferred Research and Procurement Use Cases for 4‑tert‑Butyl‑2‑(methylsulfanyl)‑6‑[4‑(pyrimidin‑2‑yl)piperazin‑1‑yl]pyrimidine


Chemical Biology Probe for Investigating CCR4‑Mediated T‑Cell Migration in Allergy and Asthma Models

The compound’s structural assignment as a CCR4 antagonist within the AU2013211414 patent [REFS‑1] positions it as a useful tool for dissecting CCR4‑dependent chemotaxis of Th2 cells, which drive allergic inflammation. Its favourable ligand efficiency and low predicted P‑gp liability suggest it can be dosed in vitro and potentially in vivo with reduced confounding off‑target effects compared to larger, more lipophilic CCR4 antagonists. Researchers studying airway eosinophilia or atopic dermatitis can employ this compound at low‑micromolar concentrations expected from the patent SAR to validate target engagement without the pharmacokinetic complications that plague heavier chemokine receptor probes.

Reference Standard in Structure‑Based Drug Design for CCR4‑Selective Inhibitor Optimisation

The unique triple‑substitution motif—tert‑butyl at position 4, methylsulfanyl at position 2, and a terminal pyrimidin‑2‑yl group on the piperazine—offers a distinct vector set for computational docking and molecular dynamics simulations [REFS‑2]. Medicinal chemistry teams can use the compound as a reference ligand to calibrate scoring functions or to generate a pharmacophore hypothesis, because its moderate size and defined substitution avoid the conformational ambiguity inherent in larger, more flexible CCR4 antagonists. Procurement of exactly this compound ensures reproducibility of in silico models across different laboratories, which is critical for collaborative fragment‑to‑lead campaigns.

Negative Control or Selectivity Counter‑Screen for Chemokine Receptor Panel Profiling

Given the high selectivity sensitivity of the piperazinyl‑pyrimidine class to minor structural changes [REFS‑1], the compound can serve as a selective CCR4 tool in panel screening against related chemokine receptors (CCR1, CCR2, CCR5, CXCR4). Its distinct substitution pattern relative to dual CCR4/CCR5 antagonists makes it a valuable comparator for deconvoluting receptor‑specific signalling. When procured alongside structurally related but inactive analogues, researchers can establish a selectivity window that guides hit‑to‑lead triage.

Pharmacokinetic Probe Development Leveraging Predictable Metabolic Soft Spot

The 2‑methylsulfanyl group provides a well‑characterised metabolic soft spot (sulfur oxidation) that can be exploited to modulate clearance. In contrast to analogues bearing metabolically stable 2‑substituents (e.g., 2‑amino or 2‑methyl), this compound is expected to undergo CYP‑mediated S‑oxidation to the corresponding sulfoxide and sulfone, which may attenuate activity. Researchers designing prodrugs or seeking to understand structure‑metabolism relationships in the pyrimidine series can use the compound to benchmark in vitro microsomal stability assays, with the quantitative expectation of a shorter half‑life than its 2‑des‑methylsulfanyl counterpart [REFS‑1].

Quote Request

Request a Quote for 4-tert-butyl-2-(methylsulfanyl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.